

In Vitro Functional Characterization of C12-iE-DAP: A Guide for Researchers

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Compound of Interest

Compound Name: **C12-iE-DAP**

Cat. No.: **B15611023**

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Application Note & Protocol

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the in vitro functional characterization of **C12-iE-DAP**, a potent synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).

C12-iE-DAP, an acylated derivative of the dipeptide γ -D-Glu-mDAP (iE-DAP), serves as a powerful tool for investigating the activation of the NOD1 signaling pathway.^[1] iE-DAP is the minimal peptidoglycan motif from Gram-negative and certain Gram-positive bacteria that is recognized by the intracellular sensor NOD1.^[1] The addition of a lauroyl (C12) group to iE-DAP significantly enhances its potency, stimulating NOD1 at concentrations 100- to 1000-fold lower than iE-DAP itself.^[1]

Activation of NOD1 by **C12-iE-DAP** initiates a signaling cascade that involves the recruitment of the serine/threonine kinase RIP2 (RICK), leading to the activation of the transcription factor NF- κ B and mitogen-activated protein kinases (MAPKs).^[1] This culminates in the production of pro-inflammatory cytokines and chemokines, such as TNF- α , IL-6, and IL-8, playing a crucial role in the innate immune response.^{[1][2]}

This document outlines key in vitro assays for the functional characterization of **C12-iE-DAP**, including protocols for assessing NF- κ B activation and cytokine release.

Data Presentation

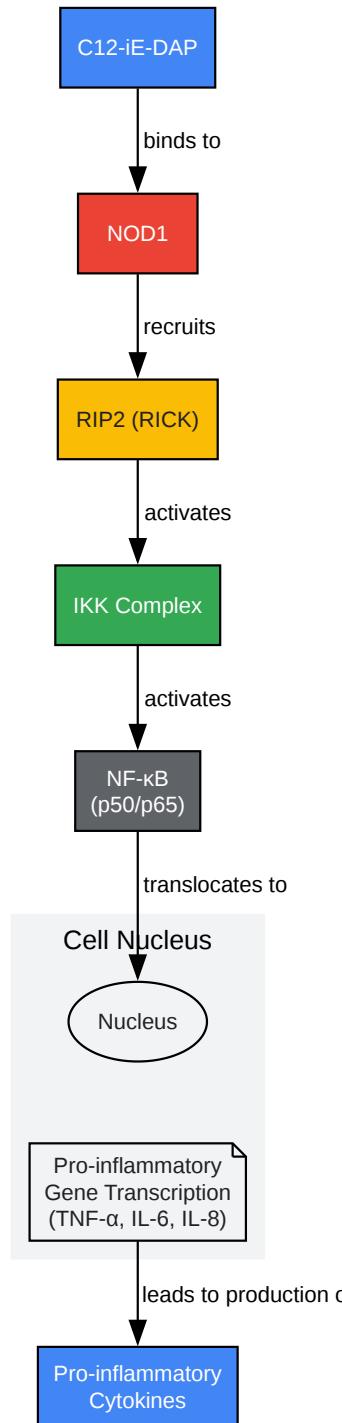
Table 1: Summary of In Vitro Assays for **C12-iE-DAP** Functional Characterization

Assay	Purpose	Cell Line(s)	Typical Readout	Key Reagents	Reference
NF-κB Reporter Assay	To quantify the activation of the NF-κB signaling pathway.	HEK293-hNOD1 (e.g., HEK-Blue™ NOD1), NOD1, HCT116	Luciferase activity, SEAP (Secreted Embryonic Alkaline Phosphatase)	C12-iE-DAP, Reporter gene plasmid (NF-κB-luc or NF-κB-SEAP), Transfection reagent, Luciferase/S EAP substrate	[1][3]
NF-κB p65 Nuclear Translocation Assay	To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.	THP-1, A549, Primary cells	Western Blot, Immunofluorescence microscopy	C12-iE-DAP, Anti-p65 antibody, Nuclear/cytoplasmic extraction kit, Secondary antibody	[4][5]
Cytokine Release Assay	To measure the production and secretion of pro-inflammatory cytokines.	THP-1, A549, PBMCs	ELISA, Multiplex immunoassay (e.g., Luminex), HTRF	C12-iE-DAP, Cytokine-specific ELISA kits or multiplex assay reagents	[2][6][7][8]
NOD1 Specificity Assay	To confirm that the observed cellular responses	HEK293-hNOD1, THP-1	Reduction in NF-κB activation or cytokine release	C12-iE-DAP, NOD1 inhibitor (e.g., ML130), NOD1 siRNA	[9][10]

are mediated
by NOD1.

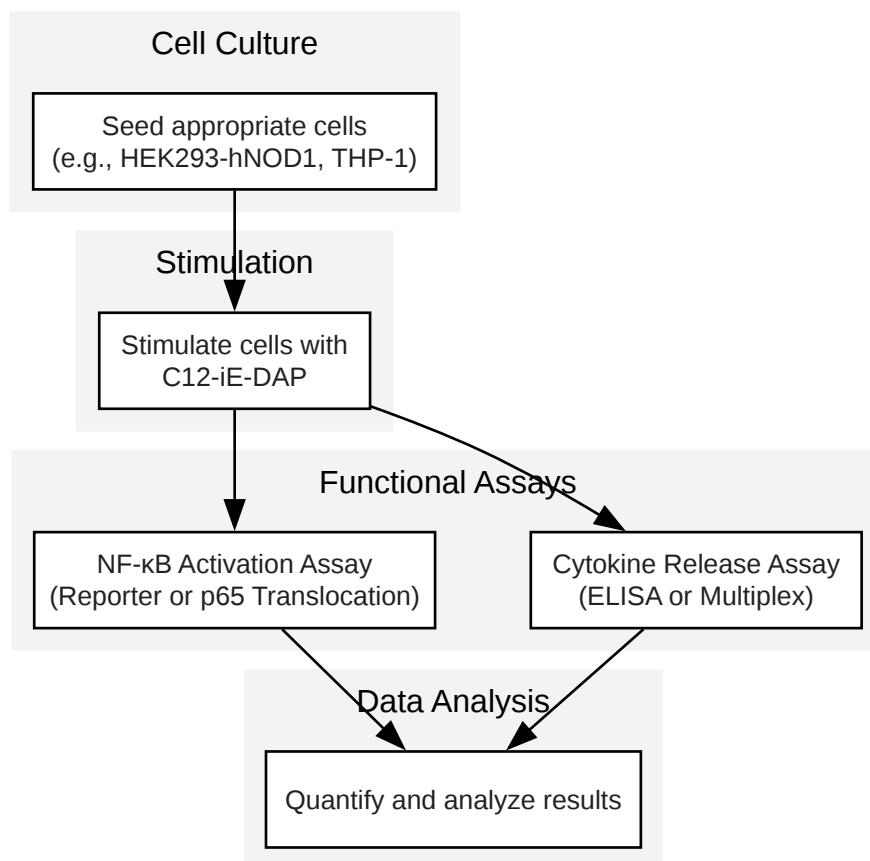
Signaling Pathway and Experimental Workflow Diagrams

C12-iE-DAP Signaling Pathway

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Caption: **C12-iE-DAP** activates the NOD1 signaling pathway.

Experimental Workflow for C12-iE-DAP Characterization

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Caption: General workflow for in vitro characterization.

Experimental Protocols

NF-κB Reporter Gene Assay

This protocol describes the use of a HEK293 cell line stably expressing human NOD1 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene (HEK-Blue™ NOD1).

Materials:

- HEK-Blue™ hNOD1 cells
- DMEM, 10% heat-inactivated fetal bovine serum (FBS), Penicillin-Streptomycin
- **C12-iE-DAP**
- QUANTI-Blue™ Solution (SEAP detection reagent)
- 96-well plates
- Phosphate-Buffered Saline (PBS)

Protocol:

- Cell Seeding:
 - The day before the experiment, seed HEK-Blue™ hNOD1 cells into a 96-well plate at a density of 5×10^4 cells/well in 100 μL of complete growth medium.
 - Incubate at 37°C in a 5% CO₂ incubator overnight.
- Cell Stimulation:
 - Prepare serial dilutions of **C12-iE-DAP** in fresh, pre-warmed growth medium.
 - Remove the old medium from the cells and add 100 μL of the **C12-iE-DAP** dilutions to the respective wells. Include a vehicle control (medium only).
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- SEAP Detection:
 - Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions and warm to 37°C.
 - Add 180 μL of QUANTI-Blue™ Solution to each well of a new 96-well plate.
 - Transfer 20 μL of the cell culture supernatant from the stimulated plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

- Incubate at 37°C for 1-3 hours.
- Measure the absorbance at 620-655 nm using a microplate reader.
- Data Analysis:
 - Calculate the fold induction of NF-κB activity by dividing the absorbance of the **C12-iE-DAP**-treated samples by the absorbance of the vehicle control.

Cytokine Release Assay using THP-1 cells

This protocol outlines the measurement of IL-8 release from the human monocytic cell line THP-1 upon stimulation with **C12-iE-DAP**.

Materials:

- THP-1 cells
- RPMI-1640, 10% FBS, Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but recommended for enhanced response)
- **C12-iE-DAP**
- Human IL-8 ELISA kit
- 96-well plates

Protocol:

- Cell Seeding and Differentiation (Optional):
 - Seed THP-1 cells at a density of 1×10^6 cells/well in a 96-well plate.
 - To differentiate the cells into a macrophage-like phenotype, add PMA to a final concentration of 50-100 ng/mL.

- Incubate for 24-48 hours. After incubation, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.
- Cell Stimulation:
 - Prepare serial dilutions of **C12-iE-DAP** in fresh, pre-warmed RPMI-1640 medium.
 - Remove the medium from the THP-1 cells and add 200 µL of the **C12-iE-DAP** dilutions. Include a vehicle control.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.[\[2\]](#)
- Supernatant Collection:
 - Centrifuge the 96-well plate at 300 x g for 5 minutes.
 - Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until analysis.
- ELISA for IL-8:
 - Perform the IL-8 ELISA according to the manufacturer's protocol.
 - Briefly, coat a 96-well ELISA plate with the capture antibody. Block the plate. Add the collected supernatants and standards to the wells. Add the detection antibody, followed by the enzyme conjugate and substrate. Stop the reaction and read the absorbance at the appropriate wavelength.
- Data Analysis:
 - Calculate the concentration of IL-8 in each sample using the standard curve generated from the ELISA.

NOD1 Specificity Assay using a NOD1 Inhibitor

This protocol is an extension of the NF-κB reporter or cytokine release assay to confirm the involvement of NOD1.

Materials:

- All materials from Protocol 1 or 2
- NOD1 inhibitor (e.g., ML130)

Protocol:

- Cell Seeding and Pre-treatment:
 - Follow the cell seeding steps from Protocol 1 or 2.
 - One hour prior to stimulation with **C12-iE-DAP**, pre-treat the cells with the NOD1 inhibitor (e.g., 10 μ M ML130) or vehicle control.[\[11\]](#)
- Stimulation and Assay:
 - Following pre-treatment, stimulate the cells with **C12-iE-DAP** as described in Protocol 1 or 2.
 - Perform the respective assay (NF- κ B reporter or cytokine release).
- Data Analysis:
 - Compare the NF- κ B activation or cytokine release in cells treated with **C12-iE-DAP** alone to those pre-treated with the NOD1 inhibitor. A significant reduction in the response in the presence of the inhibitor confirms the specificity of **C12-iE-DAP** for NOD1.

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